molecular formula C8H5Cl2FO B7873919 2-(2,4-Dichloro-5-fluorophenyl)oxirane

2-(2,4-Dichloro-5-fluorophenyl)oxirane

Cat. No.: B7873919
M. Wt: 207.03 g/mol
InChI Key: HQJWRABYYMOCKG-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-fluorophenyl)oxirane is a chemical compound characterized by a phenyl group substituted with chlorine and fluorine atoms, and an oxirane (epoxide) ring

Synthetic Routes and Reaction Conditions:

  • Halogenation and Epoxidation: The compound can be synthesized by first halogenating phenol to introduce chlorine and fluorine atoms, followed by epoxidation to form the oxirane ring.

  • Direct Epoxidation: Direct epoxidation of 2,4-dichloro-5-fluorobenzene using peracids or other epoxidizing agents can also be employed.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and epoxidation processes, often using continuous flow reactors to ensure efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the oxirane ring to a diol.

  • Reduction: Reduction reactions can reduce the halogenated phenyl ring.

  • Substitution: Substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles and bases.

Major Products Formed:

  • Diols: from oxidation reactions.

  • Reduced phenyl rings: from reduction reactions.

  • Substituted phenyl rings: from substitution reactions.

Scientific Research Applications

2-(2,4-Dichloro-5-fluorophenyl)oxirane has applications in:

  • Chemistry: As a building block in organic synthesis.

  • Biology: Studying the effects of halogenated compounds on biological systems.

  • Medicine: Potential use in drug design and development.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The oxirane ring can open under biological conditions, leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzene: Lacks the oxirane ring.

  • 2-(2,4-Dichlorophenyl)oxirane: Similar but without the fluorine atom.

  • 2-(2,4-Dichloro-5-fluorophenyl)ethanol: Contains an alcohol group instead of the oxirane ring.

Properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-5-2-6(10)7(11)1-4(5)8-3-12-8/h1-2,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJWRABYYMOCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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